4-Oxopent-2-enoic chloride
Description
Contextualization of α,β-Unsaturated Acyl Chlorides as Key Synthons
α,β-Unsaturated carbonyl compounds are a well-established class of reactive intermediates in organic synthesis. researchgate.net The conjugation of a carbon-carbon double bond with a carbonyl group results in a polarized system, making these compounds susceptible to nucleophilic attack at both the carbonyl carbon and the β-carbon in a process known as vinylogous reactivity. researchgate.net When the carbonyl group is an acyl chloride, as in α,β-unsaturated acyl chlorides, the reactivity is further enhanced. The acyl chloride moiety is a powerful electrophile, readily undergoing nucleophilic acyl substitution. masterorganicchemistry.com This dual reactivity makes α,β-unsaturated acyl chlorides powerful building blocks, or synthons, enabling chemists to introduce complex functionality in a single step. They are particularly useful in cycloaddition reactions, such as the Diels-Alder reaction, and in the synthesis of various heterocyclic systems.
Significance of 4-Oxopent-2-enoic Chloride as a Versatile Synthetic Intermediate
This compound, with its characteristic α,β-unsaturated acyl chloride framework and an additional ketone functionality, stands out as a particularly versatile synthetic intermediate. scispace.com This trifunctional nature allows for a wide array of chemical transformations, making it a valuable tool for the synthesis of diverse and complex molecules. Its enone system is well-suited for participating in cycloaddition reactions like the Diels-Alder reaction, providing a direct route to six-membered rings with multiple functionalities. masterorganicchemistry.comwikipedia.org Furthermore, the presence of two distinct electrophilic sites—the acyl chloride and the β-carbon of the enone—allows for sequential and selective reactions with various nucleophiles. This controlled reactivity is crucial in the construction of intricate molecular scaffolds found in many biologically active compounds and natural products. scispace.comresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
(E)-4-oxopent-2-enoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClO2/c1-4(7)2-3-5(6)8/h2-3H,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKUKIRFOQPVFI-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical and Physical Properties
4-Oxopent-2-enoic chloride is a compound with the molecular formula C₅H₅ClO₂ and a molecular weight of 132.54 g/mol . mdpi.comnih.gov It is also known by its IUPAC name, 4-oxopent-2-enoyl chloride. mdpi.comnih.gov
Table 1: of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₅ClO₂ | mdpi.com, nih.gov |
| Molecular Weight | 132.54 g/mol | mdpi.com, nih.gov |
| IUPAC Name | 4-oxopent-2-enoyl chloride | mdpi.com, nih.gov |
| CAS Number | 14300-75-5 | |
| Canonical SMILES | CC(=O)C=CC(=O)Cl | mdpi.com |
| InChI | InChI=1S/C5H5ClO2/c1-4(7)2-3-5(6)8/h2-3H,1H3 | mdpi.com |
| InChIKey | GOKUKIRFOQPVFI-UHFFFAOYSA-N | mdpi.com |
Reactivity and Mechanistic Investigations of 4 Oxopent 2 Enoic Chloride
Electrophilic Characteristics of the Acyl Chloride Functionality
The acyl chloride group is a highly reactive functional group, making the carbonyl carbon exceptionally electrophilic. organicchemistrytutor.com This reactivity stems from the strong electron-withdrawing inductive effect of the chlorine atom and the polarization of the carbon-oxygen double bond. organicchemistrytutor.com Consequently, acyl chlorides are susceptible to nucleophilic attack. organicchemistrytutor.comyoutube.com
Key reactions involving the acyl chloride functionality include:
Hydrolysis: Acyl chlorides readily react with water to form the corresponding carboxylic acid, in this case, 4-oxopent-2-enoic acid, and hydrochloric acid. youtube.comwikipedia.org
Alcoholysis and Aminolysis: In reactions with alcohols or amines, acyl chlorides are converted to esters and amides, respectively. organicchemistrytutor.comwikipedia.org These reactions often require a base, like pyridine (B92270), to neutralize the HCl byproduct. youtube.com
Friedel-Crafts Acylation: Acyl chlorides can act as electrophiles in Friedel-Crafts acylation of aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgchemistrystudent.com The Lewis acid activates the acyl chloride towards electrophilic aromatic substitution. wikipedia.orgchemistrystudent.com
Due to their high reactivity, acyl chlorides are valuable intermediates in organic synthesis, allowing for the facile introduction of an acyl group. wikipedia.org
Transformations Involving the α,β-Unsaturated Carbonyl System
The α,β-unsaturated carbonyl system in 4-oxopent-2-enoic chloride offers additional sites of reactivity, particularly at the carbon-carbon double bond, which is activated by the adjacent carbonyl group. This activation facilitates a range of transformations, including cycloaddition and conjugate addition reactions. researchgate.net
The electron-deficient double bond of the α,β-unsaturated carbonyl system can participate as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org
While direct studies on this compound in Diels-Alder reactions are not prevalent, research on its ester analogues, (E)-4-oxopent-2-enoates, provides significant insight. These compounds have been shown to be effective dienophiles in reactions catalyzed by chiral Lewis acids. researchgate.netnih.govacs.org For instance, novel oxazaborolidines activated by strong acids like triflimide or aluminum bromide can catalyze highly regio- and enantioselective Diels-Alder reactions with substituted (E)-4-oxopent-2-enoates. researchgate.netnih.govacs.org
Under thermal conditions, dienophiles with two different electron-withdrawing groups, such as (E)-methyl 4-oxopent-2-enoate and (E)-4-oxopent-2-enoic acid, can react unselectively with dienes like cyclopentadiene (B3395910), often yielding a mixture of cycloaddition products. researchgate.net However, the use of Lewis acid catalysts can significantly improve selectivity. researchgate.net
The regioselectivity of the Diels-Alder reaction between an unsymmetrical diene and an unsymmetrical dienophile like a 4-oxopent-2-enoate is a critical aspect. lkouniv.ac.in The reaction generally follows the "ortho-para" rule, where the major product arises from the alignment of the diene and dienophile that matches the largest coefficients of their frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile). wikipedia.org
In the case of (E)-ethyl 4-oxopent-2-enoate reacting with 2-substituted-1,3-butadienes, the use of a Ti(IV) catalyst leads to excellent regiochemical control. researchgate.net This enhanced selectivity is attributed to the selective complexation of the Lewis acid to one of the electron-withdrawing groups of the dienophile. researchgate.net Catalytic systems, such as those based on bispyrrolidine diboronate (BPDB), have demonstrated the ability to achieve high regioselectivity (greater than 20:1) in the Diels-Alder reactions of various ketoester dienophiles. researchgate.netscispace.com
Diastereoselectivity in Diels-Alder reactions involving chiral dienophiles or catalysts is a key factor in asymmetric synthesis. rsc.orgthieme-connect.com The use of chiral auxiliaries on the dienophile or chiral catalysts can induce facial selectivity, leading to the preferential formation of one diastereomer over another. tandfonline.comsoton.ac.uk
For example, in Diels-Alder reactions of chiral sulfinylethenes, the chirality at the sulfur atom can serve as an effective auxiliary for asymmetric induction. tandfonline.com Computational studies have been employed to understand the origins of diastereoselectivity, suggesting that the difference in interaction energies in the transition states of the two diastereomers is a determining factor. rsc.org Lewis acids have been shown to enhance diastereoselectivity in certain cycloaddition reactions. tandfonline.com
The following table summarizes the diastereoselectivity in a Diels-Alder reaction involving a chiral dienophile.
| Diene | Dienophile | Catalyst | Solvent | Diastereomeric Excess (d.e.) |
| Cyclopentadiene | Methyl (Z)-3-phenylsulfinylprop-2-enoate | None | Benzene | 94% |
| Cyclopentadiene | Methyl (Z)-3-phenylsulfinylprop-2-enoate | Silica gel | - | Major diastereoisomer formed |
| Cyclopentadiene | Methyl (Z)-3-phenylsulfinylprop-2-enoate | Aluminum chloride | - | Major diastereoisomer formed |
| Cyclopentadiene | Methyl (Z)-3-phenylsulfinylprop-2-enoate | Stannic chloride | - | Minor diastereoisomer formed |
Table adapted from research findings on related systems. researchgate.net
The α,β-unsaturated carbonyl system is an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles. ccspublishing.org.cn Research has demonstrated the utility of 4-oxo-enoates as Michael acceptors. rsc.org
An organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates has been developed, providing access to functionalized chiral γ-keto esters in high yields and with excellent enantioselectivities (up to 98% ee). rsc.org Similarly, (E)-ethyl-4-oxopent-2-enoate has been used as a substrate in asymmetric Michael addition reactions, showing good diastereoselectivity. ccspublishing.org.cn These reactions highlight the potential of the 4-oxopent-2-enoyl scaffold in constructing complex molecules with controlled stereochemistry. ccspublishing.org.cn
Regioselectivity in Cycloaddition Processes
Ene Reactions
The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the ene), and a compound with a multiple bond (the enophile). While specific studies detailing the ene reactions of this compound are not extensively documented in the provided results, the broader context of intramolecular carbonyl ene reactions provides a basis for understanding its potential reactivity. Theoretical backgrounds of the Alder ene reaction have been explored in the synthesis of complex natural product skeletons. lboro.ac.uk This suggests that the carbonyl group within the this compound structure could potentially act as the enophile, participating in intramolecular cyclization reactions if a suitable ene component is present within the same molecule or in intermolecular reactions with other ene substrates.
Nucleophilic Acyl Substitution Pathways
Nucleophilic acyl substitution is a characteristic reaction of acyl chlorides. masterorganicchemistry.comlibretexts.org This two-step mechanism typically involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group to yield a new carbonyl compound. libretexts.orglibretexts.org The reactivity of carboxylic acid derivatives in these substitutions is well-established, with acid chlorides being highly reactive. libretexts.org
The reaction of this compound with alcohols is expected to proceed via a nucleophilic acyl substitution mechanism to form the corresponding esters. This is a general and vigorous reaction for acyl chlorides with alcohols, often occurring at room temperature. libretexts.org For instance, the reaction with ethanol (B145695) would yield ethyl 4-oxopent-2-enoate. Research has been conducted on various esters of 4-oxopent-2-enoic acid, such as the methyl and ethyl esters, which are typically synthesized from the corresponding carboxylic acid. rsc.org While direct synthesis from the acyl chloride is a standard method, studies have often focused on the esterification of the parent acid, (E)-4-oxopent-2-enoic acid. rsc.orgscihub.org
The following table summarizes examples of esterification products related to 4-oxopent-2-enoic acid:
| Alcohol | Ester Product |
| Methanol | Methyl 4-oxopent-2-enoate |
| Ethanol | Ethyl 4-oxopent-2-enoate |
This table is generated based on the expected products of esterification reactions.
Similar to esterification, this compound will readily react with ammonia (B1221849) or primary and secondary amines to form amides. This nucleophilic acyl substitution reaction is a common method for amide synthesis. For example, the reaction of 4-oxopent-2-enoic acid with morpholine (B109124) or piperidine (B6355638) has been reported to yield the corresponding morpholide or piperidide. rsc.org The general procedure for preparing amides from the corresponding carboxylic acids often involves activation of the acid, for example with isobutylchloroformate, followed by treatment with an amine. rsc.org The use of the more reactive acyl chloride would streamline this process.
The following table illustrates potential amidation reactions:
| Amine | Amide Product |
| Ammonia | 4-Oxopent-2-enamide |
| Morpholine | 4-Oxopent-2-enoic morpholide |
| Piperidine | 4-Oxopent-2-enoic piperidide |
This table is generated based on expected amidation reaction products.
Hydrolysis of this compound is a rapid reaction that occurs upon contact with water, yielding 4-oxopent-2-enoic acid and hydrochloric acid. This is a typical reaction for acyl chlorides. libretexts.org The parent compound, (E)-4-oxopent-2-enoic acid, has been studied for its biological activities. plos.org The hydrolysis of related compounds, such as 2-hydroxymuconate semialdehyde, can also lead to the formation of 2-oxopent-4-enoic acid. wikipedia.org
Amidation Reactions
Other Significant Reaction Classes
Beyond nucleophilic acyl substitution, the conjugated enone system in this compound makes it a suitable dienophile for Diels-Alder reactions. researchgate.net The related (E)-4-oxopent-2-enoic acid and its methyl ester have been shown to react with cyclopentadiene, although sometimes unselectively, to produce mixtures of cycloaddition products. researchgate.net Catalysts can be employed to improve the regio- and enantioselectivity of these reactions. researchgate.net
Furthermore, derivatives of 4-oxopent-2-enoic acid are involved in various biochemical pathways. For example, 2-oxopent-4-enoic acid is a metabolite in the degradation of biphenyl. tandfonline.com
Catalysis in Chemical Transformations of 4 Oxopent 2 Enoic Chloride
Lewis Acid Catalysis
Lewis acids are instrumental in activating the dienophile in Diels-Alder reactions and other cycloadditions involving derivatives of 4-oxopent-2-enoic acid. By coordinating to one of the carbonyl oxygens, the Lewis acid lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, thereby accelerating the reaction rate.
Aluminum Bromide ActivationAluminum bromide (AlBr₃) is another potent Lewis acid used to catalyze reactions involving 4-oxopent-2-enoate derivatives. Novel oxazaborolidines, when activated by AlBr₃, form cationic chiral catalysts that are highly effective for regio- and enantioselective Diels-Alder reactions with substituted (E)-4-oxopent-2-enoates.researchgate.netresearchgate.netresearchgate.netThis activation strategy is crucial for achieving high levels of stereocontrol in complex molecule synthesis.
Brønsted Acid Catalysis
Brønsted acids are also employed, sometimes in conjunction with Lewis acids, to catalyze reactions of 4-oxopent-2-enoates. researchgate.netresearchgate.net For example, the strong acid triflimide (Tf₂NH) can activate novel oxazaborolidine catalysts for highly regio- and enantioselective Diels-Alder reactions. researchgate.net This dual-activation approach, where a Brønsted acid activates a chiral Lewis acid catalyst, represents a sophisticated strategy for asymmetric synthesis. In some synthetic routes, attempts to use Brønsted acids like trifluoroacetic acid resulted in the decomposition of starting materials. acs.org
Organocatalytic Systems
Organocatalysis offers a metal-free alternative for activating substrates. Chiral secondary amines, such as diarylprolinol silyl (B83357) ethers, are known to catalyze Diels-Alder reactions of α,β-unsaturated aldehydes and ketones. These catalysts operate by forming a nucleophilic enamine or an electrophilic iminium ion intermediate. mdpi.com While direct applications to 4-oxopent-2-enoic chloride are not specified, the reaction of ethyl (E)-4-oxobut-2-enoate with isoprene (B109036) in the presence of a prolinol-derived catalyst proceeds with good yield and enantioselectivity, demonstrating the potential of this approach. mdpi.com
Chiral Catalysts for Stereoselective Transformations
Achieving high stereoselectivity is a primary goal in modern organic synthesis. For reactions involving derivatives of 4-oxopent-2-enoic acid, chiral catalysts are essential for controlling the formation of specific stereoisomers.
Key strategies include:
Chiral Lewis Acids: As mentioned, oxazaborolidines activated by Lewis or Brønsted acids form effective chiral catalysts for enantioselective Diels-Alder reactions of (E)-4-oxopent-2-enoates. researchgate.netresearchgate.net
Chiral Organocatalysts: Chiral amines and their derivatives, like Hayashi's and Jørgensen's catalysts, are used to generate specific enantiomers in cycloaddition reactions. mdpi.com
Bifunctional Catalysts: Some catalytic systems incorporate both Lewis acidic and Lewis basic sites within a chiral framework to achieve high levels of organization in the transition state, leading to excellent stereocontrol. core.ac.uk
The table below summarizes the types of catalysts used for transformations of related 4-oxopent-2-enoic acid derivatives and the reactions they promote.
| Catalyst Type | Specific Catalyst Example(s) | Reaction Type | Substrate Class |
| Lewis Acid | Tin(IV) Chloride (SnCl₄) | Diels-Alder Cycloaddition | (E)-3-phenylsulfinylprop-2-enoic acid methyl ester |
| Lewis Acid | Aluminum Bromide (AlBr₃) | Diels-Alder Cycloaddition | (E)-4-Oxopent-2-enoates |
| Brønsted Acid | Triflimide (Tf₂NH) | Diels-Alder Cycloaddition | (E)-4-Oxopent-2-enoates |
| Organocatalyst | Diarylprolinol Silyl Ethers | Diels-Alder Cycloaddition | Ethyl (E)-4-oxobut-2-enoate |
| Chiral Catalyst | Activated Oxazaborolidines | Enantioselective Diels-Alder | (E)-4-Oxopent-2-enoates |
Oxazaborolidine-Based Catalysts
Novel oxazaborolidine catalysts activated by a strong acid, such as triflimide or aluminum bromide, have been shown to form cationic chiral catalysts. nih.govacs.org These catalysts are effective in promoting highly regioselective and enantioselective Diels-Alder reactions involving substituted (E)-4-oxopent-2-enoates as dienophiles. nih.govacs.org The introduction of electron-withdrawing groups onto the standard Corey's catalyst has been a strategy to enable the regioselective and enantioselective Diels-Alder reaction of (E)-4-oxopent-2-enoates. researchgate.net
Table 1: Performance of Oxazaborolidine-Based Catalysts in Diels-Alder Reactions of (E)-4-Oxopent-2-enoates
| Catalyst System | Diene | Key Findings | Reference |
| Oxazaborolidine-Tf₂NH | 2,3-Dimethyl-1,3-butadiene | High yield and enantioselectivity. | nih.gov |
| Oxazaborolidine-AlBr₃ | Isoprene | Good regioselectivity and high enantioselectivity. | nih.govacs.org |
| Modified Corey's Catalyst | Cyclopentadiene (B3395910) | Regioselective and enantioselective cycloaddition. | researchgate.net |
Bispyrrolidine Diboronate Systems
A novel catalytic system based on bispyrrolidine diboronates (BPDB) has been developed for highly stereoselective asymmetric exo-Diels-Alder reactions. researchgate.netnih.gov These catalysts, which can be prepared as stable crystalline solids, are activated by various Lewis or Brønsted acids. researchgate.netnih.gov Upon activation, a labile B←N bond is cleaved. researchgate.netnih.gov This system has demonstrated high effectiveness in the Diels-Alder reaction of monocarbonyl-based dienophiles, achieving excellent regioselectivity, enantioselectivity, and exo/endo selectivity. researchgate.netresearchgate.net When 1,2-dicarbonyl-based dienophiles are used, the catalyst can distinguish between the two binding sites, leading to highly regioselective reactions. researchgate.netnih.gov
Table 2: Performance of Bispyrrolidine Diboronate Systems in Diels-Alder Reactions of (E)-4-Oxopent-2-enoates
| Catalyst System | Diene | Selectivity | Reference |
| BPDB activated by Lewis/Brønsted Acid | 2,3-dimethylbuta-1,3-diene | >20:1 regioselectivity, up to >99:1 enantioselectivity, >20:1 exo/endo selectivity. | researchgate.netresearchgate.net |
| BPDB activated by various acids | Mono- and di-carbonyl activated dienes | High stereoselectivity and regioselectivity. | nih.gov |
Applications of 4 Oxopent 2 Enoic Chloride in Advanced Organic Synthesis
Construction of Complex Molecular Architectures
The unique structure of 4-oxopent-2-enoic chloride allows it to function as a linchpin in synthetic sequences designed to build complex carbocyclic and polycyclic scaffolds. Its utility is particularly evident in total synthesis and in cycloaddition reactions for creating densely functionalized cyclic systems.
Intermediates in Natural Product Total Synthesis
The carbon skeleton of this compound is embedded in numerous complex natural products. Consequently, its derivatives, particularly the more stable ethyl (E)-4-oxopent-2-enoate, are frequently employed as key starting materials in their total synthesis. The acid chloride offers a more reactive alternative to the ester, enabling reactions under milder conditions or with less reactive nucleophiles.
A notable application is in the enantioselective synthesis of several indole (B1671886) alkaloids. For instance, the total synthesis of (+)-uleine and (−)-minovincine, uleine-type alkaloids, commenced from a chiral cyclohexenone intermediate. rsc.org This key intermediate was prepared using ethyl (E)-4-oxopent-2-enoate as the foundational building block. rsc.org The synthetic strategy involved a series of transformations that ultimately led to the construction of the characteristic 1,5-methanoazocino[4,3-b]indole scaffold of these natural products. rsc.org The use of the 4-oxopent-2-enoate fragment was pivotal in establishing the core structure from which the complex polycyclic system of the alkaloids was elaborated. rsc.org
| Natural Product | Alkaloid Class | Key Synthetic Precursor |
| (+)-Uleine | Indole Alkaloid | Ethyl (E)-4-oxopent-2-enoate |
| (−)-Minovincine | Indole Alkaloid | Ethyl (E)-4-oxopent-2-enoate |
| (-)-Aspidofractinine | Indole Alkaloid | Ethyl (E)-4-oxopent-2-enoate |
Synthesis of Substituted Cyclohexenes
This compound and its ester derivatives are excellent dienophiles for Diels-Alder reactions, a powerful method for the formation of six-membered rings. researchgate.net The electron-withdrawing nature of the carbonyl and acid chloride groups activates the double bond for [4+2] cycloaddition with various dienes, leading to the regioselective and stereoselective synthesis of substituted cyclohexenes. researchgate.netresearchgate.net
The reaction of (E)-4-oxopent-2-enoates with substituted 1,3-butadienes has been shown to proceed with high regiochemical control, particularly when catalyzed by Lewis acids like titanium(IV) chloride. researchgate.net Similarly, reactions with cyclopentadiene (B3395910) produce bicyclo[2.2.1]heptene (norbornene) derivatives. researchgate.net These cycloaddition reactions are often highly stereoselective. However, the stereoselectivity can be influenced by the choice of catalyst and solvent. researchgate.net The resulting highly functionalized cyclohexene (B86901) and norbornene adducts are valuable intermediates, serving as precursors for a wide range of more complex molecules. researchgate.netresearchgate.net
| Diene | Dienophile | Catalyst/Conditions | Product Class |
| 1,3-Butadiene | (E)-4-Oxopent-2-enoate | Stannic Chloride | Substituted Cyclohexene |
| Cyclopentadiene | (E)-4-Oxopent-2-enoic acid | Thermal | Norbornene Carboxylic Acid |
| 2-Substituted-1,3-butadienes | (E)-Ethyl 4-oxopent-2-enoate | Ti(IV) catalyst | Regioselective Cyclohexenes |
Utility in Heterocyclic Compound Synthesis
The dual electrophilicity of this compound makes it an ideal substrate for synthesizing a wide array of heterocyclic compounds. It can react with dinucleophiles in condensation and cycloaddition reactions to form five-, six-, and seven-membered rings containing nitrogen, oxygen, and sulfur atoms.
Pyrimidine (B1678525) Derivatives
Pyrimidine rings are commonly synthesized via the condensation of a 1,3-dicarbonyl compound with an amidine, a strategy known as the Pinner synthesis. heteroletters.org While this compound is a 1,4-dicarbonyl equivalent, its enone functionality allows for conjugate addition by nucleophiles. The reaction with amidines or their equivalents can proceed through various pathways. For example, an initial Michael addition of an amidine to the enone system, followed by intramolecular cyclization and dehydration, can furnish substituted pyrimidine derivatives. This approach is part of a broader strategy of using oxidative annulation of amidines with ketones to produce pyrimidines. organic-chemistry.org The high reactivity of the acid chloride facilitates the initial acylation step when required by the specific synthetic route.
Pyran Derivatives
The synthesis of pyran derivatives often utilizes multicomponent reactions involving α,β-unsaturated carbonyl compounds. arabjchem.orgmjbas.com this compound can serve as the α,β-unsaturated component in these reactions. For instance, the reaction of a β-aroylacrylic acid (a related structure) with malononitrile (B47326) in the presence of a base catalyst like piperidine (B6355638) leads to the formation of a functionalized 4H-pyran derivative. raco.cat Furthermore, research has shown that 5-hydroxy-3-oxopent-4-enoic acid esters can be efficiently converted into substituted 4-hydroxy-2H-pyran-2-ones. rsc.org Given that this compound is a direct precursor to these esters and acids, it represents a valuable starting material for accessing these important pyran scaffolds.
Pyridine (B92270) Derivatives
Substituted pyridines can also be synthesized using precursors similar to this compound. One established method involves the reaction of β-aroylacrylic acids with compounds containing active methylene (B1212753) groups, such as malononitrile, in the presence of ammonium (B1175870) acetate (B1210297) as a catalyst and nitrogen source. raco.cat This reaction proceeds via a Michael addition followed by cyclization and aromatization to yield highly substituted pyridine derivatives. raco.cat The versatility of this approach allows for the synthesis of a variety of pyridine-based structures, which are key components in pharmaceuticals and functional materials. rasayanjournal.co.in The acid chloride functionality of this compound can be leveraged to first react with an aromatic nucleophile via Friedel-Crafts acylation, creating a β-aroylacrylic acid in situ, which can then undergo cyclization to form pyridine or other heterocyclic systems. raco.cat
| Heterocycle | General Synthetic Strategy | Reactant Types |
| Pyrimidine | Condensation / Annulation | Amidines, Ketone equivalents |
| Pyran | Multicomponent Reaction / Cyclization | Malononitrile, β-Ketoesters |
| Pyridine | Michael Addition / Cyclization | Malononitrile, Ammonium Acetate |
Phthalazinone Derivatives
This compound is a versatile bifunctional reagent with potential applications in the synthesis of various heterocyclic systems, including phthalazinone derivatives. Although direct literature detailing the reaction of this compound to form phthalazinones is not extensively documented, its structural features and reactivity patterns suggest a plausible synthetic route. Phthalazinones are a class of nitrogen-containing heterocycles that are of significant interest due to their wide range of pharmacological activities.
The synthesis of pyridazinone derivatives, which share a common di-aza-oxo heterocyclic core with phthalazinones, has been reported using related γ-keto acids. For instance, 4-oxobutanoic acid derivatives react with hydrazine (B178648) hydrate (B1144303) to yield 3(2H)-pyridazinones. nih.gov This reaction proceeds through the condensation of the hydrazine with the ketone and subsequent intramolecular cyclization with the carboxylic acid moiety.
By analogy, this compound, possessing both an acyl chloride and a ketone functionality, can be envisioned as a precursor to substituted pyridazinones and, by extension, could be adapted for phthalazinone synthesis. The acyl chloride is a highly reactive group that readily reacts with nucleophiles like hydrazines. The reaction of this compound with a substituted hydrazine, such as phenylhydrazine, would be expected to initially form a hydrazide. Subsequent intramolecular condensation between the hydrazone, formed from the reaction of the second nitrogen of the hydrazine with the ketone, would lead to the formation of a six-membered pyridazinone ring. The presence of the double bond in the starting material offers further opportunities for functionalization of the resulting heterocyclic core.
The general synthetic strategy for pyridazinones from γ-keto acids is outlined below, which provides a basis for the potential application of this compound.
| Reactant 1 | Reactant 2 | Product Class | Reference |
| 4-Oxobutanoic acid derivative | Hydrazine hydrate | 3(2H)-Pyridazinone | nih.gov |
| N-aryl substituted maleimide | Azines | 4,5-Dihydropyridazin-3(2H)-ones | scispace.com |
Synthesis of Other N- and O-Heterocycles
The utility of this compound extends beyond pyridazinones to the synthesis of a variety of other nitrogen- and oxygen-containing heterocycles. Its α,β-unsaturated carbonyl system and the acyl chloride functionality make it a valuable building block for constructing diverse molecular architectures.
Nitrogen Heterocycles:
The reaction of α,β-unsaturated carbonyl compounds with nitrogen nucleophiles is a well-established method for the synthesis of N-heterocycles. For example, the reaction of 4-(4-acetoaminophenyl)-4-oxobut-2-enoic acid with benzylamine (B48309) yields a Michael adduct which can be further cyclized to form various heterocyclic compounds. Similarly, this compound, being a potent electrophile, can undergo Michael addition with amines, followed by intramolecular cyclization to afford substituted piperidones or other nitrogen-containing rings.
Oxygen Heterocycles:
In the realm of oxygen heterocycles, 4-hydroxy-2-pyrones are a significant class of compounds, with some exhibiting biological activity. mdpi.com The synthesis of these compounds can be achieved through the cyclization of 1,3,5-tricarbonyl compounds. mdpi.com While not a direct precursor, the structural motif of this compound is closely related to intermediates used in pyrone synthesis. For instance, the potassium salts of 5-hydroxy-3-oxopent-4-enoic acids are stable equivalents of diketoacids that cyclize to form 4-hydroxy-2-pyrones. mdpi.com The reactivity of this compound could be harnessed to generate similar intermediates for the construction of pyranone rings.
The versatility of related α,β-unsaturated systems in heterocyclic synthesis is further demonstrated by the preparation of various heterocycles from aroylnorbornenecarboxylic acids, which can be derived from Diels-Alder reactions of compounds like (E)-methyl 4-oxopent-2-enoate. researchgate.net These reactions can lead to the formation of pyridazinones, oxazinones, and other complex heterocyclic structures. researchgate.net
| Reactant Type | Nucleophile/Reagent | Resulting Heterocycle | Reference |
| α,β-Unsaturated oxo-acid | Amine | Michael adduct, precursor to N-heterocycles | |
| 5-Hydroxy-3-oxopent-4-enoic acid salt | Acid | 4-Hydroxy-2-pyrone | mdpi.com |
| Aroylnorbornenecarboxylic acid | Bifunctional reagents | Fused heterocycles (e.g., pyridazinones) | researchgate.net |
Preparation of Functionalized Building Blocks and Synthons
This compound is a valuable synthon for the preparation of more complex functionalized building blocks in organic synthesis. Its bifunctional nature, containing both an electrophilic acyl chloride and an α,β-unsaturated ketone, allows for a variety of chemical transformations.
The α,β-unsaturated ketone moiety makes this compound an excellent Michael acceptor. wikipedia.org It can react with a wide range of nucleophiles, including enolates, amines, and thiols, in a conjugate addition reaction. wikipedia.orgmasterorganicchemistry.com This reaction introduces a new substituent at the β-position, leading to the formation of a 1,5-dicarbonyl compound or a related functionalized derivative. These products are themselves versatile intermediates for further synthetic elaborations.
Furthermore, the dienophilic nature of the double bond in this compound allows it to participate in Diels-Alder reactions. wikipedia.orgiitk.ac.in This [4+2] cycloaddition with a conjugated diene provides a direct route to six-membered rings with multiple stereocenters and functional groups. The resulting cyclohexene derivatives, containing a ketone and an acyl chloride (or its derivative), are valuable intermediates in the synthesis of natural products and other complex molecules. wikipedia.org For example, the Diels-Alder reaction of (E)-4-oxopent-2-enoates has been utilized in the stereoselective synthesis of complex cyclic systems. researchgate.net
The acyl chloride group can be readily converted into a variety of other functional groups, such as esters, amides, and ketones, further expanding the synthetic utility of this building block. For instance, reaction with alcohols provides the corresponding esters, while reaction with amines yields amides. These transformations allow for the introduction of diverse functionalities and the construction of a wide array of molecular scaffolds.
| Reaction Type | Reactant/Partner | Product Type | Key Feature | Reference |
| Michael Addition | Enolate, Amine, Thiol | 1,5-Dicarbonyl derivative | C-C or C-Heteroatom bond formation at β-position | wikipedia.orgmasterorganicchemistry.com |
| Diels-Alder Reaction | Conjugated Diene | Substituted Cyclohexene | Formation of a six-membered ring | wikipedia.orgiitk.ac.in |
| Acyl Substitution | Alcohol, Amine | Ester, Amide | Conversion of acyl chloride to other functional groups | rsc.org |
Stereochemical Control and Asymmetric Synthesis Via 4 Oxopent 2 Enoic Chloride
Enantioselective Transformations
The 4-oxopent-2-enoyl scaffold is highly effective in catalytic enantioselective reactions, particularly the Diels-Alder reaction. The development of potent chiral catalysts allows for the synthesis of specific enantiomers from achiral precursors with high levels of selectivity.
Research has demonstrated that novel oxazaborolidines, when activated by a strong acid like triflimide or aluminum bromide (AlBr₃), form cationic chiral catalysts. nih.gov These catalysts are highly effective for promoting regio- and enantioselective Diels-Alder reactions using dienophiles derived from (E)-4-oxopent-2-enoic acid. nih.govresearchgate.net For instance, electron-withdrawing groups can be introduced onto Corey's catalyst to facilitate these transformations in a highly selective manner. researchgate.netscispace.com Another catalytic system, a bispyrrolidine diboronate (BPDB) compound, can be activated by various Lewis or Brønsted acids to catalyze asymmetric exo-Diels-Alder reactions with excellent regioselectivity and enantioselectivity. researchgate.netscispace.com This catalyst can sterically differentiate between the two binding sites of 1,2-dicarbonyl-based dienophiles, leading to highly regioselective outcomes. researchgate.net
In a key step for the total synthesis of (−)-artatrovirenol A, a cationic chiral oxazaborolidinium-catalyzed Diels-Alder reaction was employed between isoprene (B109036) and ethyl (E)-5-((tert-butyldimethylsilyl)oxy)-4-oxopent-2-enoate, rapidly producing an enantioenriched bicyclic lactone. acs.org
Table 1: Examples of Enantioselective Diels-Alder Reactions with 4-Oxopent-2-enoate Derivatives
| Dienophile | Diene | Catalyst System | Selectivity | Ref |
| Methyl (E)-4-oxopent-2-enoate | 2,3-Dimethylbuta-1,3-diene | BPDB / Lewis or Brønsted Acid | >99:1 enantioselectivity, >20:1 exo/endo selectivity | researchgate.netscispace.com |
| Substituted (E)-4-oxopent-2-enoates | Various Dienes | Oxazaborolidine / Triflimide or AlBr₃ | High regio- and enantioselectivity | nih.govresearchgate.net |
| Ethyl (E)-5-((tert-butyldimethylsilyl)oxy)-4-oxopent-2-enoate | Isoprene | Cationic Chiral Oxazaborolidinium | High enantiomeric enrichment | acs.org |
Diastereoselective Control Strategies
Diastereoselective control in reactions involving the 4-oxopent-2-enoyl framework is crucial for constructing molecules with multiple stereocenters. The Diels-Alder reaction again serves as a prime example, where reaction conditions significantly influence the diastereomeric outcome, particularly the ratio of endo to exo products. lumenlearning.com
When dienophiles like (E)-methyl 4-oxopent-2-enoate react with cyclic dienes such as cyclopentadiene (B3395910), a mixture of diastereomeric products can be formed. clockss.org The stereoselectivity of these reactions is often dependent on whether they are conducted under thermal or catalyzed conditions. Lewis acid catalysis, for instance, can alter the diastereomeric ratio, often favoring one isomer over the other compared to uncatalyzed reactions. clockss.orgrsc.org In Diels-Alder reactions involving cyclic dienes, the formation of bicyclic structures with substituents in the endo position is often favored kinetically. lumenlearning.commasterorganicchemistry.com However, the use of specific Lewis acid catalysts can steer the reaction towards the thermodynamically more stable exo product. rsc.org For example, while many Lewis acids promote the formation of endo products, the Lewis acid Eu(fod)₃ has been shown to catalyze exo-selective reactions with certain cyclic dienophiles. rsc.org
Table 2: Diastereoselectivity in Diels-Alder Reactions of 4-Oxopent-2-enoate Derivatives with Cyclopentadiene
| Dienophile | Conditions | Major Product | Comments | Ref |
| Methyl (E)-(R)-4,5-di-O-isopropylidenepent-2-enoate | Uncatalyzed (Thermal) | Mixture of endo and exo adducts | Reportedly low diastereofacial selectivity. | clockss.org |
| Ethyl (E)-(R)-4,5-di-O-isopropylidenepent-2-enoate | Lewis Acid Catalyzed | Mixture of endo and exo adducts | Greatly reduced formation of the exo-ester adducts compared to thermal conditions. | clockss.org |
| Cyclic Allenoic Acid Derivatives | Eu(fod)₃ (Lewis Acid) | exo-Product | Reaction is highly exo-selective. | rsc.org |
| Acyclic Allenoic Acid Derivatives | EtAlCl₂ (Lewis Acid) | endo-Product | Reaction shows high preference for the endo-product. | rsc.org |
Application of Chiral Auxiliaries
A powerful strategy in asymmetric synthesis involves the use of chiral auxiliaries, which are chiral molecules temporarily attached to a substrate to direct the stereochemical outcome of a reaction. numberanalytics.comwikipedia.org 4-Oxopent-2-enoic chloride is an ideal substrate for this approach, as it readily reacts with chiral alcohols or amines to form chiral esters or amides. The auxiliary then provides a strong steric and conformational bias, leading to high diastereoselectivity in subsequent reactions like alkylations, aldol (B89426) reactions, and Diels-Alder reactions. researchgate.net After the desired transformation, the auxiliary can be cleaved and often recovered for reuse. numberanalytics.com
Commonly used chiral auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultam. numberanalytics.comwikipedia.org For example, an N-acylated Evans oxazolidinone, formed by reacting the oxazolidinone with an acyl chloride like 4-oxopent-2-enoyl chloride, can undergo highly diastereoselective aldol reactions. wikipedia.org The formation of a boron enolate from this chiral imide, followed by reaction with an aldehyde, proceeds through a rigid six-membered Zimmermann-Traxler transition state. wikipedia.org The bulky substituent on the chiral auxiliary effectively blocks one face of the enolate, forcing the aldehyde to approach from the less hindered side and thus controlling the absolute stereochemistry of the two new stereocenters formed in the aldol product. Similarly, sulfur-based auxiliaries, such as 1,3-thiazolidine-2-thiones, have proven effective in controlling the stereochemistry of aldol reactions, particularly for N-acetyl derivatives. scielo.org.mx
Table 3: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Reaction | Mechanism of Control | Ref |
| Evans' Oxazolidinones | Aldol Reactions, Alkylations | Forms a rigid Z-enolate which chelates to a Lewis acid (e.g., Boron). The auxiliary's substituent sterically blocks one face of the enolate. | numberanalytics.comwikipedia.orgsantiago-lab.com |
| Oppolzer's Camphorsultam | Diels-Alder Reactions, Michael Additions, Alkylations | The sultam structure provides a rigid conformational scaffold that effectively shields one face of the reactive center. | numberanalytics.comwikipedia.org |
| 1,3-Thiazolidine-2-thiones | Acetate (B1210297) Aldol Reactions | Effective for controlling diastereoselectivity in aldol reactions of N-acetyl imides, often mediated by Lewis acids like TiCl₄. | scielo.org.mx |
| Helmchen's Camphor Derivatives | Diels-Alder Reactions, Alkylations | Concave camphor-derived auxiliaries create a sterically demanding environment that directs incoming reagents. | researchgate.net |
Theoretical and Computational Studies of 4 Oxopent 2 Enoic Chloride
Electronic Structure and Molecular Orbital Analysis
The electronic structure of a molecule governs its reactivity. For 4-oxopent-2-enoic chloride, a conjugated system containing both an acyl chloride and a ketone functional group, molecular orbital (MO) theory offers significant insights. Computational methods, such as Density Functional Theory (DFT), are employed to calculate the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The distribution of electron density and the energies of these orbitals are critical in predicting how the molecule will interact with other chemical species. The presence of electron-withdrawing groups, the chlorine atom and the ketone oxygen, significantly influences the electronic landscape of the molecule. This is reflected in the calculated molecular properties.
Table 1: Computed Molecular Properties of 4-Oxopent-2-enoyl chloride
| Property | Value | Method/Source |
|---|---|---|
| Molecular Formula | C5H5ClO2 | PubChem |
| Molecular Weight | 132.54 g/mol | PubChem |
| XLogP3-AA | 0.7 | PubChem |
| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.6.11 |
| Hydrogen Bond Acceptor Count | 2 | Cactvs 3.4.6.11 |
| Rotatable Bond Count | 2 | Cactvs 3.4.6.11 |
| Exact Mass | 131.9978071 Da | PubChem 2.1 |
| Monoisotopic Mass | 131.9978071 Da | PubChem 2.1 |
| Topological Polar Surface Area | 34.1 Ų | Cactvs 3.4.6.11 |
| Heavy Atom Count | 8 | PubChem |
This table is interactive. Users can sort and filter the data.
Analysis of the HOMO and LUMO provides a picture of the molecule's reactivity. The LUMO is expected to be localized on the electrophilic centers of the molecule, primarily the carbonyl carbons of the acyl chloride and the ketone, as well as the β-carbon of the α,β-unsaturated system. This indicates that the molecule is susceptible to nucleophilic attack at these positions. The HOMO, conversely, would be associated with the π-system and the lone pairs on the oxygen and chlorine atoms, representing the sites most likely to engage in reactions with electrophiles. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity.
Computational Elucidation of Reaction Mechanisms
Computational chemistry is an invaluable tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. For a reactive species like this compound, theoretical calculations can be used to investigate various transformations, such as nucleophilic acyl substitution, addition to the α,β-unsaturated system, and cycloaddition reactions.
For instance, in a Diels-Alder reaction where this compound acts as a dienophile, computational studies can model the transition states for the formation of different stereoisomers. These calculations can provide the activation energies for competing pathways, thereby explaining observed regioselectivity and stereoselectivity. The use of different catalysts, such as Lewis acids, can also be modeled to understand their effect on the reaction mechanism and outcome. researchgate.net
Theoretical studies can also elucidate more complex reaction pathways. For example, the related compound, 4-oxopent-2-enoic acid, can be formed under certain conditions from other starting materials, and computational models can help to rationalize the observed product formation. beilstein-journals.org By calculating the energies of intermediates and transition states, a complete energy profile for a proposed mechanism can be constructed, providing strong evidence for or against a particular pathway.
Predictive Modeling for Stereochemical Outcomes
A significant application of computational chemistry in organic synthesis is the prediction of stereochemical outcomes. harvard.edu For reactions involving this compound that can produce chiral molecules, predictive modeling can be a powerful tool for designing stereoselective syntheses.
In reactions such as catalytic enantioselective Diels-Alder reactions, computational models can be used to understand the origin of enantioselectivity. researchgate.net By modeling the interaction of the dienophile (this compound or a derivative) with a chiral catalyst, it is possible to identify the key non-covalent interactions that stabilize the transition state leading to the major enantiomer. These interactions can include hydrogen bonding, steric repulsion, and electrostatic interactions.
Table 2: Key Interactions in Predictive Stereochemical Models
| Interaction Type | Description | Relevance to Stereoselectivity |
|---|---|---|
| Steric Hindrance | Repulsive forces between electron clouds of bulky groups. | Favors transition states where bulky groups are far apart. |
| Hydrogen Bonding | An attractive interaction between a hydrogen atom and an electronegative atom. | Can lock the substrate into a specific orientation relative to the catalyst. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Can influence the approach of the reacting partners. |
| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. | Can guide the substrate to the active site of the catalyst. |
This table is interactive. Users can sort and filter the data.
By gaining a detailed understanding of these interactions, chemists can rationally design or select catalysts to achieve high levels of stereocontrol. Computational models can screen potential catalysts and substrates, saving significant time and resources in the laboratory. The synergy between computational prediction and experimental validation is a cornerstone of modern chemical research, enabling the efficient development of new synthetic methods. harvard.edu
Advanced Spectroscopic Characterization of 4 Oxopent 2 Enoic Chloride and Its Reaction Products
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for elucidating the carbon-hydrogen framework of organic molecules.
Spectroscopic Data for 4-Oxopent-2-enoic Acid:
Analysis of the parent compound, 4-Oxopent-2-enoic acid, provides a foundational understanding of the core molecular structure. The tautomer, 3-acetylacrylic acid, has been identified by ¹H NMR spectroscopy. conicet.gov.ar Predicted ¹H and ¹³C NMR data for the cis-isomer, (2Z)-4-oxopent-2-enoic acid, is also available.
Interactive Data Table: Predicted NMR Data for (2Z)-4-oxopent-2-enoic acid in D₂O
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 6.20 | Doublet | Vinyl H |
| ¹H | 6.85 | Doublet | Vinyl H |
| ¹H | 2.30 | Singlet | Methyl H |
| ¹³C | 198.0 | Carbonyl C | C=O (ketone) |
| ¹³C | 170.1 | Carbonyl C | C=O (acid) |
| ¹³C | 138.5 | Vinyl C | C=C |
| ¹³C | 134.2 | Vinyl C | C=C |
| ¹³C | 29.8 | Methyl C | CH₃ |
Expected NMR Characteristics for 4-Oxopent-2-enoic Chloride:
The conversion of the carboxylic acid to an acyl chloride induces predictable changes in the NMR spectrum. The proton and carbon atoms adjacent to the newly formed acyl chloride group would experience a downfield shift due to the increased electron-withdrawing nature of the chlorine atom compared to the hydroxyl group. The broad singlet corresponding to the acidic proton of the carboxylic acid would be absent in the ¹H NMR spectrum of the acyl chloride.
Spectroscopic Data for Reaction Products:
The NMR spectra of derivatives, such as esters of 4-oxopent-2-enoic acid, provide further structural confirmation. For instance, in studies of substituted 4-oxo-crotonic acid derivatives, the ¹H NMR spectrum of (E)-Ethyl 4-oxopent-2-enoate shows characteristic signals for the vinyl protons, the ethyl group, and the methyl ketone. chemsrc.com Similarly, the ¹H NMR spectrum of (E)-Methyl 4-oxopent-2-enoate displays signals corresponding to its structure. guidechem.com
Interactive Data Table: ¹H NMR Data for Esters of 4-Oxopent-2-enoic Acid in CDCl₃
| Compound | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | Assignment | Reference |
| (E)-Ethyl 4-oxopent-2-enoate | 7.00 | Doublet | 16.0 | Vinyl H | chemsrc.com |
| 6.63 | Doublet | 16.0 | Vinyl H | chemsrc.com | |
| 4.25 | Quartet | 7.2 | -OCH₂- | chemsrc.com | |
| 2.34 | Singlet | -C(O)CH₃ | chemsrc.com | ||
| 1.31 | Triplet | 7.2 | -CH₂CH₃ | chemsrc.com | |
| (E)-Methyl 4-oxopent-2-enoate | 7.02 | Doublet | 16.0 | Vinyl H | guidechem.com |
| 6.65 | Doublet | 16.0 | Vinyl H | guidechem.com | |
| 3.81 | Singlet | -OCH₃ | guidechem.com | ||
| 2.35 | Singlet | -C(O)CH₃ | guidechem.com |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Spectroscopic Data for 4-Oxopent-2-enoic Acid:
The IR spectrum of 4-Oxopent-2-enoic acid is characterized by the presence of a broad absorption band for the O-H stretch of the carboxylic acid, and two distinct C=O stretching bands for the ketone and carboxylic acid carbonyl groups. chemicalbook.comapolloscientific.co.uk
Expected IR Characteristics for this compound:
Replacing the hydroxyl group of the carboxylic acid with a chlorine atom to form this compound would result in significant changes in the IR spectrum. The broad O-H stretching band would disappear. Most notably, the carbonyl stretching frequency of the acyl chloride (C=O) would shift to a higher wavenumber (typically 1785–1815 cm⁻¹) compared to the carboxylic acid carbonyl (around 1700-1725 cm⁻¹). The ketone carbonyl stretch would remain in its expected region.
Interactive Data Table: Key IR Absorption Bands
| Functional Group | Compound Type | Expected Wavenumber (cm⁻¹) |
| O-H Stretch | Carboxylic Acid | 3300-2500 (broad) |
| C=O Stretch | Ketone | 1725-1705 |
| C=O Stretch | Carboxylic Acid | 1725-1700 |
| C=O Stretch | Acyl Chloride | 1815-1785 |
| C=C Stretch | Alkene | 1680-1620 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.
Spectroscopic Data for 4-Oxopent-2-enoic Acid and its Derivatives:
The mass spectrum of 4-Oxopent-2-enoic acid and its esters would show a molecular ion peak corresponding to their respective molecular weights. apolloscientific.co.ukchemsrc.com For example, the mass spectrum of the methyl ester of 5-chloro-2-oxopent-4-enoic acid, a related compound, has been reported. copernicus.org
Expected MS Characteristics for this compound:
The mass spectrum of this compound is expected to show a molecular ion peak at m/z 132.54. guidechem.com A key feature would be the isotopic pattern of the molecular ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). Characteristic fragmentation pathways would likely involve the loss of a chlorine radical (•Cl) or a carbon monoxide (CO) molecule.
Interactive Data Table: Molecular Weights of 4-Oxopent-2-enoic Acid and Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
| 4-Oxopent-2-enoic acid | C₅H₆O₃ | 114.10 | chemsrc.com |
| This compound | C₅H₅ClO₂ | 132.54 | guidechem.com |
| (E)-Ethyl 4-oxopent-2-enoate | C₇H₁₀O₃ | 142.15 | chemsrc.com |
| (E)-Methyl 4-oxopent-2-enoate | C₆H₈O₃ | 128.13 | guidechem.com |
X-ray Crystallography of Crystalline Derivatives
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. This technique is applicable to crystalline solids and offers precise information on bond lengths, bond angles, and stereochemistry.
While spectroscopic data for various forms of 4-oxopent-2-enoic acid and its derivatives are available, specific reports on the single-crystal X-ray diffraction of crystalline derivatives of this compound were not found in the surveyed literature. Studies on related compounds, such as derivatives of mucochloric acid, have utilized X-ray diffraction to confirm their structures. chemicalbook.com The synthesis of crystalline derivatives of this compound would be a valuable endeavor for unambiguously determining its solid-state conformation.
Future Research Directions and Perspectives
Development of Green and Sustainable Synthetic Pathways
The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. Future research should prioritize the development of green and sustainable methods for synthesizing 4-oxopent-2-enoic chloride and its derivatives.
Domino and One-Pot Reactions: Investigating domino reaction sequences, where multiple bond-forming events occur in a single operation, could lead to more efficient syntheses. organic-chemistry.org Methodologies combining primary alcohol oxidation with Wittig-type reactions have proven effective for creating α,β-unsaturated compounds and could be adapted for precursors to this compound, reducing waste, solvent use, and energy consumption. organic-chemistry.org
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) offers a powerful tool for accelerating reaction rates and improving yields. The successful application of microwave heating to the aldol-condensation of methyl ketones with glyoxylic acid to form related 4-oxo-2-butenoic acids demonstrates the potential of this technology. rsc.org Future work could optimize these conditions for the specific synthesis of the parent acid of this compound, likely leading to faster and more energy-efficient production. rsc.org
Flow Chemistry: Continuous flow synthesis presents an opportunity to improve the safety and scalability of producing this compound. thieme-connect.com Given the potential reactivity of the acyl chloride moiety, flow chemistry would allow for the generation and immediate use of unstable intermediates, minimizing handling losses and improving process control. thieme-connect.com
Alternative Catalysis and Reagents: Research should focus on replacing potentially hazardous reagents, such as traditional chlorinating agents, with greener alternatives. Furthermore, exploring catalytic routes that avoid stoichiometric activators, like the tosic acid-promoted aldol-condensation, would be beneficial. rsc.org The development of biocatalytic routes or the use of catalysts derived from renewable sources could represent a significant leap forward in the sustainable production of this compound.
Exploration of Undiscovered Reactivity Modes and Transformations
The bifunctional nature of this compound provides a rich platform for discovering novel chemical reactions and transformations. While its dienophilic nature in Diels-Alder reactions is recognized for related esters, many other reactivity modes remain unexplored. researchgate.netresearchgate.net
Asymmetric Catalysis: A primary focus should be on the development of enantioselective transformations. While catalytic and enantioselective Diels-Alder reactions have been developed for the corresponding (E)-4-oxopent-2-enoates using chiral catalysts, applying these principles directly to the more reactive acyl chloride could provide direct access to chiral building blocks of high value. researchgate.net Research into novel chiral Lewis acids, Brønsted acids, or organocatalysts could unlock highly stereoselective cycloadditions and conjugate additions. researchgate.net
Novel Cycloadditions: Beyond the [4+2] cycloaddition, the electron-deficient alkene could participate in other pericyclic reactions, such as [2+2] cycloadditions or dipolar cycloadditions. Investigating its reactivity with various dipoles could lead to the synthesis of novel five-membered heterocyclic systems.
Multicomponent Reactions (MCRs): The two distinct reactive sites—the electrophilic acyl chloride and the Michael acceptor—make this compound an ideal candidate for MCRs. Designing new one-pot reactions where three or more reactants combine to form complex molecules could dramatically increase synthetic efficiency and molecular diversity.
Radical and Photochemical Transformations: The conjugated system suggests that this compound could be a substrate for radical additions or photochemical reactions. Exploration in these areas is currently limited and could unveil unique reactivity patterns and synthetic pathways not accessible through traditional ionic chemistry.
Expansion of Catalytic Applications with Novel Catalyst Systems
The reactivity of this compound and its parent esters can be modulated and controlled by catalysis. Future research should aim to expand the range of catalysts used and to design more active, selective, and robust systems.
Organocatalysis: While Lewis acid catalysis is common for reactions involving α,β-unsaturated systems, the field of organocatalysis offers a metal-free alternative. Chiral amines, phosphines, or N-heterocyclic carbenes (NHCs) could be investigated for their ability to catalyze asymmetric reactions, such as Michael additions or formal cycloadditions, with this compound.
Earth-Abundant Metal Catalysis: To enhance sustainability, research should move towards using catalysts based on earth-abundant and non-toxic metals (e.g., iron, copper, manganese) as alternatives to precious metals like palladium or rhodium. google.com For instance, Ti(IV)-based catalysts have already shown excellent regiochemical control in reactions of related esters. researchgate.net
Advanced Chiral Catalysts: Building on the success of oxazaborolidines and bispyrrolidine diboronates (BPDB) in catalyzing enantioselective Diels-Alder reactions of related esters, the next generation of catalysts could offer even higher selectivity and broader substrate scope. researchgate.netresearchgate.netresearchgate.net The development of recyclable or immobilized catalysts would also be a significant step towards more sustainable chemical production.
Catalytic Activation of Both Functional Groups: A truly innovative approach would involve catalyst systems capable of sequentially or concurrently activating both the acyl chloride and the enone functionalities. Such a system could enable complex, pre-programmed transformations, leading to the rapid assembly of intricate molecular architectures from a relatively simple starting material.
Q & A
Q. What are the standard synthetic routes for preparing 4-oxopent-2-enoic chloride, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis typically involves converting (2Z)-4-oxopent-2-enoic acid to its acid chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O]. Key steps include:
- Reagent Selection: SOCl₂ is preferred for its volatility, facilitating easy removal post-reaction.
- Conditions: Reflux under anhydrous conditions (e.g., dry dichloromethane) with catalytic dimethylformamide (DMF) to enhance reactivity.
- Purification: Distillation under reduced pressure or column chromatography to isolate the product. Characterization via ¹H/¹³C NMR should confirm the disappearance of the carboxylic acid proton (δ 10–12 ppm) and the appearance of carbonyl chloride signals (δ ~170–180 ppm in ¹³C NMR). IR spectroscopy can verify the C=O stretch (~1770 cm⁻¹) and conjugated ketone (~1680 cm⁻¹) .
Q. How can the purity and structure of this compound be verified using spectroscopic and chromatographic methods?
Methodological Answer:
- Spectroscopy:
- NMR: Analyze coupling constants in ¹H NMR to confirm the Z-configuration of the double bond (J ≈ 10–12 Hz for cis protons).
- IR: Identify characteristic stretches for acid chloride (C=O at ~1770 cm⁻¹) and α,β-unsaturated ketone (C=O at ~1680 cm⁻¹).
Q. What are the key considerations for handling and storing this compound in laboratory settings?
Methodological Answer:
- Moisture Sensitivity: Store under inert atmosphere (argon/nitrogen) in sealed, flame-resistant glassware. Use desiccants like molecular sieves.
- Safety: Employ fume hoods due to potential HCl release. Avoid contact with protic solvents (e.g., water, alcohols) to prevent hydrolysis.
- Stability: Conduct stability tests under varying temperatures (e.g., –20°C for long-term storage) and monitor decomposition via TLC or NMR .
Advanced Research Questions
Q. How can computational chemistry methods (e.g., DFT) predict the reactivity of this compound in nucleophilic acyl substitution reactions?
Methodological Answer:
- Modeling: Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to calculate electrophilicity indices and frontier molecular orbitals (HOMO-LUMO gaps).
- Transition States: Optimize geometries for intermediates (e.g., tetrahedral adducts) to identify activation energies. Compare with experimental kinetic data (e.g., rate constants from UV-Vis monitoring).
- Solvent Effects: Simulate reaction pathways in polar aprotic solvents (e.g., DCM) using continuum solvation models (SMD) to assess solvent stabilization .
Q. What strategies resolve contradictions between experimental spectroscopic data and theoretical predictions for this compound derivatives?
Methodological Answer:
- Data Validation: Repeat experiments under controlled humidity/temperature. Cross-validate NMR assignments using 2D techniques (COSY, HSQC).
- Computational Adjustments: Re-optimize theoretical models with higher-level basis sets (e.g., cc-pVTZ) or include explicit solvent molecules.
- Alternative Techniques: Employ X-ray crystallography (if crystalline derivatives are obtainable) to resolve structural ambiguities, as demonstrated in similar α,β-unsaturated carbonyl systems .
Q. How does conjugation between the α,β-unsaturated ketone and acid chloride groups influence the compound's stability and reaction pathways?
Methodological Answer:
- Electronic Effects: Use UV-Vis spectroscopy to measure λmax shifts, indicating π→π* transitions enhanced by conjugation.
- Kinetic Studies: Compare hydrolysis rates of this compound with non-conjugated analogs (e.g., saturated acid chlorides) to quantify resonance stabilization.
- Thermogravimetric Analysis (TGA): Assess thermal stability under nitrogen, correlating decomposition temperatures with conjugation strength .
Data Presentation and Reproducibility Guidelines
- Raw Data: Include chromatograms, spectra, and computational input/output files in supplementary materials.
- Statistical Analysis: Apply t-tests or ANOVA to compare experimental replicates, ensuring p-values <0.05 for significance .
- Ethical Reporting: Disclose any conflicts of interest (e.g., proprietary software used for DFT) and adhere to institutional safety protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
